molecular formula C13H15N3O2 B10972062 N,N'-di(prop-2-en-1-yl)pyridine-2,5-dicarboxamide

N,N'-di(prop-2-en-1-yl)pyridine-2,5-dicarboxamide

Cat. No.: B10972062
M. Wt: 245.28 g/mol
InChI Key: YIKVNPZXPLIVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-DIALLYL-2,5-PYRIDINEDICARBOXAMIDE is a chemical compound with the molecular formula C13H15N3O2. It is part of the dicarboxamide family, which is known for its diverse applications in various fields of science and industry. This compound is characterized by the presence of two allyl groups attached to the nitrogen atoms of the pyridine ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-DIALLYL-2,5-PYRIDINEDICARBOXAMIDE typically involves the reaction of 2,5-pyridinedicarboxylic acid with allylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N’-DIALLYL-2,5-PYRIDINEDICARBOXAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-DIALLYL-2,5-PYRIDINEDICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The allyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, amines, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

N,N’-DIALLYL-2,5-PYRIDINEDICARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-DIALLYL-2,5-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its allyl groups allow it to participate in reactions that modify the structure and function of biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-DIALLYL-3,5-PYRIDINEDICARBOXAMIDE
  • 2,5-THIOPHENEDICARBOXAMIDE
  • 2,5-FURANDICARBOXAMIDE

Uniqueness

N,N’-DIALLYL-2,5-PYRIDINEDICARBOXAMIDE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in various applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-N,5-N-bis(prop-2-enyl)pyridine-2,5-dicarboxamide

InChI

InChI=1S/C13H15N3O2/c1-3-7-14-12(17)10-5-6-11(16-9-10)13(18)15-8-4-2/h3-6,9H,1-2,7-8H2,(H,14,17)(H,15,18)

InChI Key

YIKVNPZXPLIVGM-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CN=C(C=C1)C(=O)NCC=C

Origin of Product

United States

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